Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)-
Description
Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- (hereafter referred to as the target compound) is a substituted benzamide derivative characterized by:
- N,N-diethyl groups on the amide nitrogen.
- 3,5-dimethoxy substituents on the aromatic ring.
- 2-(2-propenyl) (allyl) group at the 2-position.
Properties
CAS No. |
150130-06-6 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dimethoxy-2-prop-2-enylbenzamide |
InChI |
InChI=1S/C16H23NO3/c1-6-9-13-14(16(18)17(7-2)8-3)10-12(19-4)11-15(13)20-5/h6,10-11H,1,7-9H2,2-5H3 |
InChI Key |
SWZCYCHFGWHPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC(=C1)OC)OC)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- typically involves the reaction of 3,5-dimethoxybenzoic acid with N,N-diethylamine and allyl bromide. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the propenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted benzamides and allyl derivatives.
Scientific Research Applications
Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations :
Spectroscopic Characterization
- 1H NMR : Methoxy protons (δ ~3.8–3.9 ppm) and allyl protons (δ ~5.0–5.2 ppm for vinyl protons; δ ~3.3–3.5 ppm for methylene) are expected, as seen in analogs like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide ().
- 13C NMR : Carbonyl (δ ~165–170 ppm), methoxy (δ ~55–60 ppm), and allyl carbons (δ ~115–120 ppm for sp² carbons) align with data from .
Biological Activity
Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- is a synthetic organic compound that belongs to the benzamide class. It is characterized by its unique structural features, including diethyl, dimethoxy, and propenyl groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Structure and Synthesis
The molecular formula of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- is . The synthesis typically involves the reaction of 3,5-dimethoxybenzoic acid with N,N-diethylamine and allyl bromide in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is purified through recrystallization or chromatography.
Benzamide derivatives often exert their biological effects by interacting with specific molecular targets. For instance, this compound may inhibit enzymes involved in oxidative stress or microbial growth. Its mechanism of action likely includes:
- Antioxidant Activity : By scavenging free radicals and inhibiting lipid peroxidation.
- Antimicrobial Activity : Disrupting the integrity of microbial cell membranes.
- Enzyme Inhibition : Targeting enzymes associated with inflammation or cancer progression .
Antimicrobial Properties
Research has indicated that Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- exhibits significant antimicrobial activity against various pathogens. A study demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings .
Antioxidant Activity
The antioxidant capacity of Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- was assessed using various assays such as DPPH radical scavenging and ABTS assays. The compound exhibited notable scavenging activity comparable to established antioxidants.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings indicate its potential utility in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this benzamide derivative can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a promising role in managing inflammatory conditions.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE) with an IC50 value of 1.57 µM. This positions it as a potential candidate for treating neurodegenerative diseases like Alzheimer's .
- Comparative Analysis with Similar Compounds : When compared to other benzamide derivatives such as DEET and 3,5-dimethoxybenzamide, Benzamide, N,N-diethyl-3,5-dimethoxy-2-(2-propenyl)- demonstrated superior antimicrobial and antioxidant properties. This uniqueness stems from its specific molecular substitutions which enhance its biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
